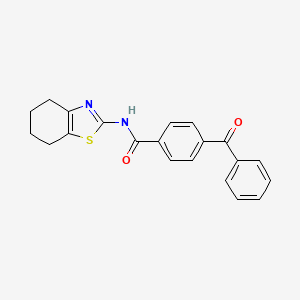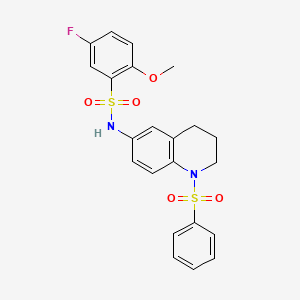
5-fluoro-2-methoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Fluoro-2-methoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is an intricate organic compound with potential applications in various fields. This molecule is built from multiple aromatic and heteroaromatic rings, incorporating fluorine, methoxy, and sulfonamide functional groups. It offers intriguing possibilities for drug discovery and other scientific research due to its chemical complexity.
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials. Each precursor is chosen based on its functional groups to enable effective synthetic transformations.
Coupling Reactions: Often, the synthesis involves key coupling reactions such as Suzuki or Heck coupling to form the biaryl structures.
Functional Group Manipulations: Steps like halogenation, sulfonation, and methoxylation are employed to introduce specific functional groups.
Cyclization: Formation of the tetrahydroquinoline core may involve cyclization reactions under acidic or basic conditions.
Final Assembly: The last steps usually involve sulfonamide formation and other functional group additions under mild conditions to retain the integrity of the molecule.
Industrial Production Methods
Industrial synthesis might scale up these reactions using flow chemistry techniques or optimized batch processes. Reactions would be meticulously controlled to enhance yield and purity, using solvents and reagents that are commercially viable and sustainable.
化学反应分析
Types of Reactions It Undergoes
Oxidation: Potential for aromatic ring oxidation under strong oxidizing conditions, yielding quinones or other oxidized products.
Reduction: Functional group reductions, especially of the sulfonamide group, might be achieved using reagents like lithium aluminium hydride.
Substitution: Both electrophilic and nucleophilic aromatic substitution reactions can be employed, given the presence of halogen and other activating groups on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide for aromatic ring oxidation.
Reduction: Hydrogenation over palladium catalysts or using complex hydride reagents.
Substitution: Halogenated reagents and strong bases for substitution reactions.
Major Products Formed
Oxidation products: Quinones, sulfoxides
Reduction products: Amine derivatives, partially or fully reduced aromatic systems
Substitution products: Halogenated aromatics, substituted sulfonamides
科学研究应用
Chemistry:
Used as an intermediate in the synthesis of more complex molecules.
Exploration of its reactivity patterns can contribute to synthetic organic chemistry.
Biology:
May act as a ligand for studying protein binding.
Could be a molecular probe for biological assays.
Medicine:
Potential pharmaceutical candidate due to its structural complexity.
Could interact with biological targets relevant to disease pathways.
Industry:
In polymer science, it could be a building block for advanced materials.
Potential use in catalysis or as a reagent in chemical manufacturing processes.
作用机制
The exact mechanism of action in biological systems may involve the interaction with specific molecular targets such as enzymes or receptors. Its effects might be mediated through binding to these targets and altering their function or signaling pathways. Further research is necessary to elucidate detailed pathways and molecular interactions.
相似化合物的比较
5-Fluoro-2-methoxybenzenesulfonamide: Similar aromatic substitution but lacks the tetrahydroquinoline core.
1-Phenylsulfonyl-1,2,3,4-tetrahydroquinoline: Shares the tetrahydroquinoline core but with different functional groups.
N-Phenylsulfonylbenzenesulfonamide: Lacks the methoxy and quinoline functionalities.
属性
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-5-fluoro-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O5S2/c1-30-21-12-9-17(23)15-22(21)31(26,27)24-18-10-11-20-16(14-18)6-5-13-25(20)32(28,29)19-7-3-2-4-8-19/h2-4,7-12,14-15,24H,5-6,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLUYPTBCDGYYSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
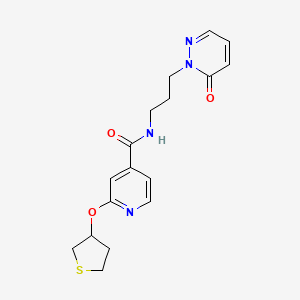
![Carbanide;cyclopentane;dicyclohexyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron(2+)](/img/new.no-structure.jpg)
![METHYL 6,7-DIMETHOXY-4-{[(4-METHYLPHENYL)CARBAMOYL]METHOXY}QUINOLINE-2-CARBOXYLATE](/img/structure/B2874669.png)
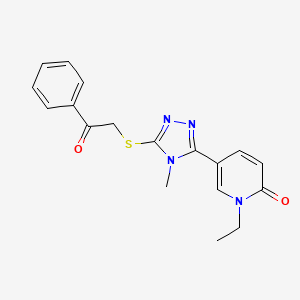
![6-fluoro-1-[tris(propan-2-yl)silyl]-1H-indole](/img/structure/B2874673.png)
![3-(1-(3-(2-methoxyphenyl)propanoyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2874674.png)
![N-(2-methylbenzo[d]thiazol-6-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2874675.png)
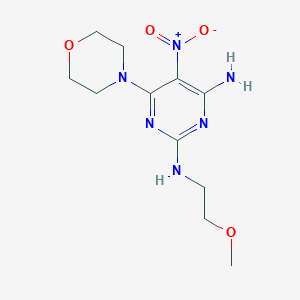
![N-{[4-(methylsulfanyl)phenyl]methyl}pyridin-2-amine](/img/structure/B2874679.png)
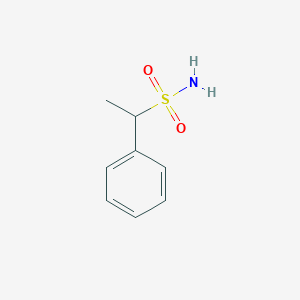
![3-[4-Bromo-5-(difluoromethyl)-3-methyl-1h-pyrazol-1-yl]propanoic acid](/img/structure/B2874686.png)
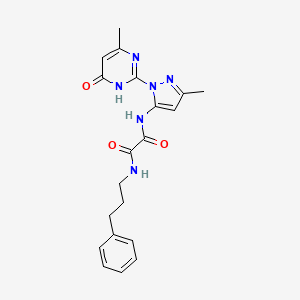
![6-(4-bromobenzyl)-3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2874688.png)
